((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
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Overview
Description
The compound ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a complex organic molecule characterized by its unique structure, which includes a pyrazolo-pyridine core, a trifluoromethyl group, and a tetrahydrofuro-dioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol typically involves multiple steps, starting with the preparation of the pyrazolo-pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazolo-pyridine core can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of reduced pyrazolo-pyridine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the pyrazolo-pyridine core facilitates its interaction with the active site. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-methyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
- ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-chloromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
Uniqueness
The presence of the trifluoromethyl group in ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol distinguishes it from similar compounds, enhancing its binding affinity and potentially increasing its biological activity. This unique structural feature makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24F3N3O6 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C23H24F3N3O6/c1-22(2)34-18-17(10-30)33-21(19(18)35-22)29-20-12(9-27-29)13(23(24,25)26)8-14(28-20)11-5-6-15(31-3)16(7-11)32-4/h5-9,17-19,21,30H,10H2,1-4H3/t17-,18-,19-,21-/m1/s1 |
InChI Key |
HPXCPYAKWPSQGZ-ANTGDGSKSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C(F)(F)F)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C(F)(F)F)CO)C |
Origin of Product |
United States |
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